2,4,6-Tribromobenzene-1,3,5-tricarbonitrile

Thermal Analysis Material Science Organic Synthesis

Researchers sourcing octupolar non-linear optical (NLO) chromophores often face limited availability of symmetrically tris-brominated benzenetricarbonitrile scaffolds. 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile provides a ready C3-symmetric core with three bromine handles for cross-coupling, enabling direct synthesis of donor-acceptor OLED emitters and SHG-active materials. - High thermal stability (mp 359 °C) ensures robust processing in polymer/MOF syntheses. - High predicted density (2.45 g/cm³) imparts heavy-atom effects for X-ray attenuation in advanced frameworks. - Pre-functionalized with electron-withdrawing cyano groups for immediate use in TADF host design.

Molecular Formula C9Br3N3
Molecular Weight 389.83 g/mol
CAS No. 60510-14-7
Cat. No. B3146666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromobenzene-1,3,5-tricarbonitrile
CAS60510-14-7
Molecular FormulaC9Br3N3
Molecular Weight389.83 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1Br)C#N)Br)C#N)Br
InChIInChI=1S/C9Br3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14
InChIKeyJFQCQELTUDXMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromobenzene-1,3,5-tricarbonitrile Overview


2,4,6-Tribromobenzene-1,3,5-tricarbonitrile (CAS 60510-14-7), also known as 1,3,5-tribromo-2,4,6-tricyanobenzene, is a fully substituted aromatic compound with the molecular formula C9Br3N3 and a molecular weight of 389.83 g/mol . It features a 1,3,5-benzenetricarbonitrile core with bromine atoms symmetrically occupying the 2,4,6-positions, resulting in a C3-symmetric octupolar structure . This compound exhibits a notably high melting point of 359 °C (measured in acetonitrile) and a high predicted density of 2.45 g/cm³ . Its unique combination of electron-withdrawing cyano groups and heavy bromine substituents makes it a valuable intermediate in the synthesis of advanced materials, including nonlinear optical (NLO) chromophores and components for organic light-emitting diodes (OLEDs) .

NLO chromophore and crystal engineering precursor
OLED intermediate with electron‑withdrawing core
High‑density monomer for polymers and MOFs

Generic Substitution Fails for 2,4,6-Tribromobenzene-1,3,5-tricarbonitrile


The specific substitution pattern of 2,4,6-tribromobenzene-1,3,5-tricarbonitrile imparts physical and thermal properties that are not shared by its non-halogenated or differently halogenated analogs. The presence of three heavy bromine atoms significantly increases both the melting point and density compared to 1,3,5-tricyanobenzene (no halogens) and even relative to the 2,4,6-trichloro derivative . These differences arise from enhanced intermolecular interactions (e.g., halogen bonding, increased polarizability) and higher molecular mass. Consequently, substituting this compound with a generic benzenetricarbonitrile or a chlorinated analog in a material formulation or synthetic pathway will lead to substantially different processing conditions (e.g., solubility, thermal stability) and final material properties. The quantitative evidence below demonstrates that this compound is not a drop-in replacement for its structural relatives, requiring specific selection for applications where its unique property profile is required.

Thermal & Density Mismatch

Significant divergence in melting point and density compared to non‑halogenated or chloro analogs can alter processing windows and final material performance.

Symmetry & Halogen Effect

C3‑symmetric octupolar geometry and heavy‑bromine attributes are not replicated by lighter halogen or unsubstituted analogs, limiting substitution in NLO and high‑density applications.

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile: Quantitative Evidence vs. Analogs


Enhanced Thermal Stability over Analogs

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile exhibits a significantly higher melting point compared to its non-halogenated parent structure (1,3,5-tricyanobenzene) and its 2,4,6-trichloro analog. The tribromo compound melts at 359 °C, which is 100 °C higher than the 259 °C melting point of 1,3,5-tricyanobenzene . This difference is also 35 °C higher than the 324 °C melting point reported for 2,4,6-trichlorobenzene-1,3,5-tricarbonitrile . The enhanced thermal stability is attributed to the increased molecular mass and stronger intermolecular forces imparted by the bromine atoms.

Thermal Stability
Data to verify
+100 °C vs non‑halogenated; +35 °C vs trichloro
Indicates high‑temperature processing potential
Comparator mp includes predicted value; experimental verification advised
Thermal Analysis Material Science Organic Synthesis

Superior Density vs. Analogues

The presence of three heavy bromine atoms results in a substantially higher predicted density for 2,4,6-tribromobenzene-1,3,5-tricarbonitrile compared to its less halogenated counterparts. The predicted density is 2.45 g/cm³, which is 1.18 g/cm³ greater than the 1.27 g/cm³ predicted density of 1,3,5-tricyanobenzene . It is also 0.78 g/cm³ denser than the 1.67 g/cm³ predicted for the 2,4,6-trichloro analog . This density increase is a direct consequence of the higher atomic mass of bromine (79.9) versus hydrogen (1.0) and chlorine (35.5).

Density Difference
Class-level inference
+1.18 g/cm³ vs non‑halogenated; +0.78 g/cm³ vs trichloro
May support density‑dependent application screening
Predicted densities; experimental measurement recommended
Material Density Polymer Synthesis X-ray Contrast Agents

Octupolar Symmetry for Nonlinear Optics

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile possesses C3-symmetric octupolar geometry, a molecular architecture known to be advantageous for second-order nonlinear optical (NLO) applications [1]. Unlike traditional dipolar chromophores, octupolar molecules have a zero permanent dipole moment, which facilitates noncentrosymmetric crystal packing—a critical requirement for bulk second-harmonic generation (SHG) [2]. The compound is explicitly claimed in patent KR-100332495-B1 as an octupolar molecule for nonlinear optics . While direct quantitative NLO data (e.g., first hyperpolarizability β) for this specific compound in comparison to analogs is not readily available in the open literature, its inclusion in patents and the well-established structure-property relationship for this class of compounds support its selection over less symmetric or dipolar alternatives when designing NLO materials.

Octupolar Symmetry
Reported context
C3‑symmetric octupolar structure
Facilitates noncentrosymmetric crystal packing for NLO
Design principle supported by patent literature
Nonlinear Optics Octupolar Molecules Second Harmonic Generation

Synthetic Yield vs. Trichloro Analog

In a 2008 Master's thesis detailing the synthesis of halogenated aromatic ligands for metal-organic frameworks (MOFs), the total yield for the preparation of 1,3,5-tribromo-2,4,6-tricyanobenzene (the target compound) from mesitylene via a multi-step sequence involving bromination, hydrolysis, oxidation, and oxime dehydration was 21.7% [1]. In the same work, the analogous 1,3,5-trichloro-2,4,6-tricyanobenzene was synthesized via a different route (chlorination, oxidation, sulfonyl chlorination, ammonolysis, dehydration) with a total yield of 32.8% [1]. This 11.1% difference in yield indicates that while the tribromo compound is synthetically accessible, its procurement may be more costly or require more rigorous optimization than the chloro analog, a factor that should be considered in scale-up or budget-sensitive projects.

Synthesis Yield
Head‑to‑head
21.7% (target) vs 32.8% (trichloro analog)
Lower yield may influence procurement cost
Master’s thesis data; scale‑up may vary
Organic Synthesis Reaction Yield Halogenated Aromatics

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile Application Scenarios


NLO Chromophore and Crystal Engineering

The compound's C3-symmetric, octupolar structure makes it a prime candidate for the development of second-order nonlinear optical materials [1]. As established in Section 3, this symmetry is a key design element for achieving noncentrosymmetric crystal packing, which is essential for bulk second-harmonic generation (SHG). Researchers focusing on organic NLO crystals, electro-optic modulators, or frequency-doubling materials should prioritize this compound over simple dipolar benzonitriles when designing molecular assemblies with high quadratic nonlinearity. Its inclusion in a foundational patent for octupolar NLO molecules further validates its relevance in this field.

Electronic Materials for OLEDs

2,4,6-Tribromobenzene-1,3,5-tricarbonitrile is a versatile building block for constructing donor-acceptor (D-A) type molecules used in organic light-emitting diodes (OLEDs). The compound's three cyano groups serve as strong electron acceptors, while the bromine atoms provide sites for further functionalization via cross-coupling reactions. Multiple patents list this compound as an intermediate in the synthesis of materials for electronic devices, including OLED emitters and charge transport layers . Material scientists developing novel thermally activated delayed fluorescence (TADF) emitters or host materials should consider this compound for its ability to impart high electron affinity and structural rigidity to the final product.

High-Density Polymers and MOF Precursors

The high density (2.45 g/cm³) and thermal stability (mp 359 °C) of this compound, as quantified in Section 3, make it a valuable monomer for synthesizing high-performance polymers and metal-organic frameworks (MOFs) [2]. Its three bromine atoms can be utilized in cross-coupling polymerizations (e.g., Suzuki, Sonogashira) to create conjugated polymer networks with enhanced thermal and mechanical properties. In the context of MOFs, the compound can serve as a strut or ligand precursor, where its heavy bromine atoms may impart unique properties such as high X-ray attenuation, making the resulting frameworks suitable for applications like radiation detection or contrast imaging.

Application
Selection Property
Validation Focus
NLO crystal engineering
Octupolar molecular symmetry
Noncentrosymmetric packing evaluation
OLED intermediate
Electron‑accepting cyano groups
Electron affinity and structural rigidity
High‑density polymer / MOF precursor
High density & thermal stability
X‑ray attenuation and thermal resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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